molecular formula C9H10BrNO3 B1449433 1-Bromo-3-isopropoxy-2-nitrobenzene CAS No. 1369955-19-0

1-Bromo-3-isopropoxy-2-nitrobenzene

Cat. No. B1449433
M. Wt: 260.08 g/mol
InChI Key: FGGMCQPXFMPVGU-UHFFFAOYSA-N
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Description

1-Bromo-3-isopropoxy-2-nitrobenzene is a chemical compound used as an intermediate in organic syntheses . It is slightly soluble in water . The IUPAC name for this compound is 4-bromo-1-isopropoxy-2-nitrobenzene . Its molecular weight is 260.09 .


Molecular Structure Analysis

The molecular structure of 1-Bromo-3-isopropoxy-2-nitrobenzene is characterized by the presence of a bromine atom, an isopropoxy group, and a nitro group attached to a benzene ring . The exact positions of these substituents on the benzene ring could not be determined from the available resources.

Scientific Research Applications

Crystallography Studies

1-Bromo-3-isopropoxy-2-nitrobenzene has been used in crystallography studies. Mroz, Wang, Englert, and Dronskowski (2020) investigated anisotropic displacement parameters in isomorphous compounds, including 1-bromo-3-nitrobenzene, highlighting the complexity of experimental and theoretical approaches in crystallography (Mroz et al., 2020).

Enhancing Polymer Solar Cells

Fu et al. (2015) studied the impact of 1-Bromo-4-Nitrobenzene on the efficiency of polymer solar cells (PSCs). They found that adding this compound improved the power conversion efficiency of PSCs by more than 57% compared to reference cells (Fu et al., 2015).

Synthesis of Organic Compounds

Voss and Gerlach (1989) demonstrated the use of 1-bromo-2-nitrobenzene derivatives in the synthesis of organic compounds such as 4-Bromo-2-nitrobenzaldehyde and 6,6′-Dibromoindigo (Voss & Gerlach, 1989).

Photoreduction Studies

Compton and Dryfe (1994) explored the photoelectrochemical reduction of p-bromo-nitrobenzene, a related compound, to understand the mechanisms of photocurrent flow and radical formation (Compton & Dryfe, 1994).

Electrochemical Determination

Vinoth, Rajaitha, and Pandikumar (2020) used zinc stannate-graphitic carbon nitride nanocomposite for sensitive electrochemical determination of nitrobenzene, highlighting the utility of related compounds in sensing applications (Vinoth et al., 2020).

properties

IUPAC Name

1-bromo-2-nitro-3-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-6(2)14-8-5-3-4-7(10)9(8)11(12)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGMCQPXFMPVGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-isopropoxy-2-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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